molecular formula C10H10F2O B1427973 4-(2,4-Difluorophenyl)butan-2-one CAS No. 1247990-59-5

4-(2,4-Difluorophenyl)butan-2-one

Cat. No.: B1427973
CAS No.: 1247990-59-5
M. Wt: 184.18 g/mol
InChI Key: BEYSSUKUIDCBQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Difluorophenyl)butan-2-one is a chemical compound with the molecular formula C10H10F2O. It is classified as a ketone and is known for its interesting biological properties. This compound is used in various research fields due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenyl)butan-2-one typically involves the reaction of 2,4-difluorobenzene with butanone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The process involves the formation of a carbon-carbon bond between the aromatic ring and the butanone moiety .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Difluorophenyl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

4-(2,4-Difluorophenyl)butan-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological properties make it useful in studying enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: The compound is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(2,4-Difluorophenyl)butan-2-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

4-(2,4-Difluorophenyl)butan-2-one can be compared with other similar compounds such as:

    4-(2,4-Difluorophenyl)-2-butanol: This compound has a similar structure but with an alcohol group instead of a ketone.

    2,4-Difluorobenzene: The aromatic ring without the butanone moiety.

    Fluconazole: A compound with a similar difluorophenyl group but different overall structure and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

Properties

IUPAC Name

4-(2,4-difluorophenyl)butan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O/c1-7(13)2-3-8-4-5-9(11)6-10(8)12/h4-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYSSUKUIDCBQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCC1=C(C=C(C=C1)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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